![molecular formula C16H14Si B8204463 Naphthalen-1-YL(phenyl)silane](/img/structure/B8204463.png)
Naphthalen-1-YL(phenyl)silane
Overview
Description
Naphthalen-1-YL(phenyl)silane is a useful research compound. Its molecular formula is C16H14Si and its molecular weight is 234.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1-YL(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-YL(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transition from Tetracovalent to Hypercoordinated Silicon and Phosphorus : A study by Schiemenz (2009) examined the transition from tetracovalent to hypercoordinated silicon and phosphorus in 8-dimethylamino-naphth-1-yl silanes and phosphonium cations (Schiemenz, 2009).
Interaction with Anions : Katz (1986) researched the interaction between F/sup -/ and pentacoordinate Si in bidentate anion complexation using naphthalen-1-YL(phenyl)silane (Katz, 1986).
Synthesis of Silaphenalenes : Tokoro, Sugita, and Fukuzawa (2015) utilized it in the synthesis of silaphenalenes through C-H bond cleavage in ruthenium-catalyzed annulation reactions (Tokoro et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : Chong, Lee, and Wen (2007) used it to improve the growth behavior and interfacial morphologies of NPB films in OLED devices (Chong et al., 2007).
Peterson Olefinations : Halton, Boese, and Dixon (2003) used it in Peterson olefinations to produce various products, including 1-(5'-cyclopentadienyl)substituted cycloproparene (Halton et al., 2003).
Synthesis of Triarylsulfonium Salts : Tanabe, Kawai, Saitoh, and Ichikawa (2010) used it to promote oxidative arylation of phenyl sulfides with silanes, leading to triarylsulfonium salts (Tanabe et al., 2010).
Electron Transporting Material : Chung, Zheng, Xing, and colleagues (2015) utilized it as an electron transporting material in green electrophosphorescent devices, achieving notable efficiencies (Chung et al., 2015).
Blue Emitting Materials : Lee, Kim, Kim, and colleagues (2014) synthesized highly efficient blue emitting materials for display applications using naphthalen-1-YL(phenyl)silane (Lee et al., 2014).
Flame-Retardant Curing Agent : Agrawal and Narula (2014) used it as a flame-retardant curing agent in epoxy resins, exhibiting excellent flame retardancy (Agrawal & Narula, 2014).
Organic Field Effect Transistors (OFETs) : See, Landis, Sarjeant, and Katz (2008) reported its usefulness in naphthalene tetracarboxylic diimide semiconductors with high electron mobilities for OFETs (See et al., 2008).
properties
IUPAC Name |
naphthalen-1-yl(phenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPVRHDXFWNYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-YL(phenyl)silane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.